molecular formula C12H10N2O5S B1297241 4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid CAS No. 450390-36-0

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid

Cat. No. B1297241
M. Wt: 294.29 g/mol
InChI Key: OKHOEBXGXWTJHP-UHFFFAOYSA-N
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Description

The compound “4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid” is a derivative of thiazolidin-2,4-dione . Thiazolidinones are biologically important five-membered heterocyclic rings that have a wide range of biological activities .


Synthesis Analysis

Thiazolidin-2,4-dione derivatives can be synthesized using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . The synthesis involves the interaction of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with corresponding amines in the presence of N,N’-carbonyldiimidazole in a dioxane medium .


Molecular Structure Analysis

The molecular formula of “4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid” is C12H10N2O5S, and its molecular weight is 294.28 . The structure includes a thiazolidinone ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazolidinones, such as “4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The ring has many reactive positions where various types of chemical reactions can occur.


Physical And Chemical Properties Analysis

The compound “4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid” has a molecular weight of 294.28 . It contains sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions .

Scientific Research Applications

Pharmacological Activities and Applications

  • Thiazolidinones, including the specific chemical structure mentioned, are recognized for their wide range of biological activities. These include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been a focus of recent studies, highlighting their potential as efficient drug agents (Mech, Kurowska, & Trotsko, 2021).

Synthetic Development and Green Methodologies

  • The synthesis of thiazolidin-4-ones and their functionalized analogs, such as glitazones and rhodanines, has been explored through advanced synthesis methodologies including green chemistry. These studies aim to optimize the structure of thiazolidin-4-one derivatives to enhance their pharmacological properties while minimizing environmental impact. The 1,3-thiazolidin-4-one nucleus and its analogs have been identified in various pharmaceuticals, indicating their significant medicinal chemistry potential (Santos, Jones Junior, & Silva, 2018).

Molecular Docking Studies and Biological Evaluation

  • Molecular docking studies of benzofused thiazole derivatives, including those similar in structure to the query compound, have demonstrated potential as antioxidant and anti-inflammatory agents. These studies provide insights into the binding models of these compounds and support their evaluation as new therapeutic agents (Raut et al., 2020).

Antimicrobial and Antitumor Activities

  • Benzothiazole derivatives, closely related to the queried compound, have been extensively reviewed for their antimicrobial and antitumor activities. These studies reveal the structural activity relationships and highlight the importance of benzothiazole and thiazolidinone derivatives in developing new medicinal agents. The versatility and efficacy of these compounds underline their potential in addressing antibiotic resistance and cancer treatment challenges (Bhat & Belagali, 2020).

properties

IUPAC Name

4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-9(5-14-10(16)6-20-12(14)19)13-8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHOEBXGXWTJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid

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